molecular formula C17H12Cl2N6O B2928671 1-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892777-95-6

1-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2928671
CAS No.: 892777-95-6
M. Wt: 387.22
InChI Key: PIFDAQABUJCKEH-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound 1-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold combining a 1,2,3-triazole core substituted with an amine group at position 5 and a 1,2,4-oxadiazole ring at position 2. The triazole moiety is further substituted with a 3-chloro-2-methylphenyl group at position 1, while the oxadiazole ring bears a 4-chlorophenyl substituent at position 3 (derived from evidence-based nomenclature conventions) .

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N6O/c1-9-12(19)3-2-4-13(9)25-15(20)14(22-24-25)17-21-16(23-26-17)10-5-7-11(18)8-6-10/h2-8H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFDAQABUJCKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates a triazole and oxadiazole moiety, both of which are known for their diverse biological activities. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure

The compound's structure can be represented as follows:

C18H15Cl2N5O Molecular Formula \text{C}_{18}\text{H}_{15}\text{Cl}_2\text{N}_5\text{O}\quad \text{ Molecular Formula }

Biological Activity Overview

The biological activities of this compound stem from its structural components. The triazole and oxadiazole rings are recognized for their roles in drug design due to their ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds are known to inhibit critical enzymes involved in cancer cell proliferation:

  • Target Enzymes :
    • Thymidylate synthase
    • Histone deacetylase (HDAC)
    • Telomerase
    • Topoisomerase II

Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that derivatives with oxadiazole structures showed inhibition of telomerase activity and induced apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of oxadiazoles possess antibacterial and antifungal activities. Specifically:

  • Antibacterial Effects : The compound demonstrated moderate to high activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains.
  • Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Study 1: Anticancer Evaluation

A study conducted on a series of oxadiazole derivatives revealed that the hybridization with triazole significantly enhanced anticancer activity. The synthesized compounds were tested against various cancer cell lines (e.g., MCF-7 for breast cancer) and showed IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacteria and fungi. Results indicated that it exhibited effective inhibition against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Research Findings Summary Table

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AnticancerMCF-7 (breast cancer)5.0
AntimicrobialStaphylococcus aureus10.0
AntimicrobialEscherichia coli15.0
AntimicrobialCandida albicans20.0

Comparison with Similar Compounds

Structural Significance

  • 1,2,3-Triazole: Known for metabolic stability and hydrogen-bonding capacity, this core enhances bioavailability and target binding.
  • 1,2,4-Oxadiazole : Contributes to π-stacking interactions and resistance to enzymatic degradation.

The following compounds share structural homology with the target molecule, differing primarily in substituent patterns on the phenyl and heterocyclic moieties. These variations significantly alter physicochemical properties and biological activity.

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents (Triazole/Oxadiazole) Notable Features Evidence Source
Target Compound: 1-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₇H₁₂Cl₂N₆O 403.22 3-Cl-2-MePh (Triazole); 4-ClPh (Oxadiazole) Balanced lipophilicity and steric bulk
1-(3-chloro-4-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₇H₁₂Cl₂N₆O₂ 403.22 3-Cl-4-OMePh (Triazole); 4-ClPh (Oxadiazole) Increased solubility (methoxy group)
1-(3,5-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₂₀H₂₀N₆O₂ 400.42 3,5-diMePh (Triazole); 4-OEtPh (Oxadiazole) Enhanced steric bulk and lipophilicity
1-(2,5-dimethoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₈H₁₅ClN₆O₃ 398.81 2,5-diOMePh (Triazole); 4-ClPh (Oxadiazole) High polarity (two methoxy groups)
1-(2-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₇H₁₃ClN₆O₂ 384.78 2-OMePh (Triazole); 4-ClPh (Oxadiazole) Moderate solubility and binding affinity
1-(3-chloro-2-methylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₇H₁₂ClFN₆O 370.80 3-Cl-2-MePh (Triazole); 4-FPh (Oxadiazole) Reduced steric hindrance (F vs. Cl)
Key Observations

Substituent Effects on Solubility Methoxy (OMe) and ethoxy (OEt) groups (e.g., ) improve aqueous solubility compared to chloro substituents.

Electronic and Steric Modifications

  • Replacement of 4-Cl with 4-F in the oxadiazole ring reduces electron-withdrawing effects, which may alter binding kinetics.
  • Steric bulk from 3,5-dimethylphenyl or 3-chloro-2-methylphenyl groups may enhance target selectivity.

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer:
Synthesis involves multi-step processes, including cyclization and condensation reactions. A critical challenge is achieving regioselectivity in the triazole and oxadiazole ring formation. For example, cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride at 120°C is a common step . Optimization includes:

  • Temperature control : Elevated temperatures (120–140°C) improve cyclization efficiency but require careful monitoring to avoid decomposition.
  • Catalyst selection : Lewis acids (e.g., POCl₃) enhance reaction rates for heterocycle formation .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) isolates the target compound from byproducts .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments, e.g., distinguishing triazole (δ 7.5–8.5 ppm) and oxadiazole (δ 8.0–8.8 ppm) protons .
  • X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks. Intramolecular C–H⋯N bonds stabilize the triazole-oxadiazole core, while intermolecular N–H⋯N bonds form supramolecular chains .
  • IR spectroscopy : Confirms functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .

Advanced: How can density functional theory (DFT) predict reactivity and electronic properties?

Answer:
DFT/B3LYP/6-311G(d,p) calculations provide:

  • HOMO-LUMO gaps : A narrow gap (~3.5 eV) suggests high reactivity, particularly at the triazole amine group .
  • Electrostatic potential (ESP) maps : Identify nucleophilic regions (e.g., amine groups) and electrophilic sites (e.g., chlorophenyl substituents) for targeted modifications .
  • Thermodynamic properties : Gibbs free energy calculations predict stability under varying temperatures, guiding storage conditions .

Advanced: How do structural modifications (e.g., chloro vs. methoxy substituents) impact biological activity?

Answer:

  • Chlorophenyl groups : Enhance lipophilicity, improving membrane permeability. For analogs, 4-chlorophenyl substitutions increase antimicrobial activity by 20–30% compared to methoxy derivatives .
  • Oxadiazole vs. thiadiazole cores : Oxadiazoles exhibit higher metabolic stability due to reduced enzymatic cleavage .
  • Triazole amine position : Substitution at the 5-position (vs. 3-position) optimizes hydrogen bonding with target proteins, as shown in anti-cancer assays .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls to minimize variability .
  • Solvent effects : DMSO concentrations >0.1% may artificially suppress activity; optimize solubility with co-solvents like PEG-400 .
  • Metabolite interference : LC-MS/MS analysis confirms compound stability in biological matrices, ruling out degradation artifacts .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas from POCl₃ reactions) .
  • Waste disposal : Segregate halogenated waste for incineration to prevent environmental contamination .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

  • Flow chemistry : Continuous reactors reduce reaction times (from 12h to 2h) and improve heat transfer for exothermic steps .
  • Microwave-assisted synthesis : Enhances cyclization efficiency (yield increase from 60% to 85%) by enabling rapid, uniform heating .
  • Catalytic recycling : Immobilized catalysts (e.g., silica-supported POCl₃) reduce waste and costs .

Advanced: How does the compound’s crystal packing influence its physicochemical properties?

Answer:

  • Hydrogen-bonding networks : Zigzag chains along the c-axis (via N–H⋯N bonds) increase melting points (mp >200°C) .
  • Planarity : The triazole-oxadiazole core’s near-planar geometry (dihedral angle <5°) enhances π-π stacking, improving solubility in aromatic solvents .

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